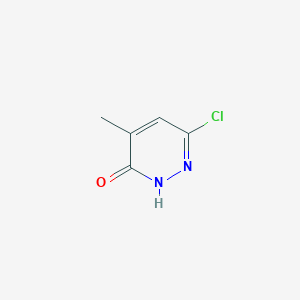

6-Chloro-4-methylpyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFUTDUJFGHTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171420 | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1834-27-1 | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001834271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1834-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Pyridazinone, 6-chloro-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-methylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-4-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key analytical data for this molecule.

Compound Profile

A summary of the key identifiers and properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1834-27-1[1] |

| Molecular Formula | C₅H₅ClN₂O[1] |

| Molecular Weight | 144.56 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 6-Chloro-4-methyl-3(2H)-pyridazinone |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process commencing from methylmaleic anhydride. The initial step is the formation of a pyridazinedione intermediate, which is subsequently chlorinated to yield the target compound. A plausible alternative route involves the hydrolysis of 3,6-dichloro-4-methylpyridazine.

Synthetic Workflow

The overall synthetic process is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methylpyridazine-3,6-dione from Methylmaleic Anhydride

This procedure is based on the general synthesis of pyridazinediones from maleic anhydride derivatives.

-

Materials:

-

Methylmaleic anhydride

-

Hydrazine hydrate

-

Glacial acetic acid

-

-

Procedure:

-

A solution of methylmaleic anhydride in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for several hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold water, and dried to afford 4-methylpyridazine-3,6-dione.

-

Step 2: Synthesis of this compound

This step utilizes a chlorinating agent to convert the pyridazinedione to the final product.

-

Materials:

-

4-Methylpyridazine-3,6-dione

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

4-Methylpyridazine-3,6-dione is suspended in an excess of phosphorus oxychloride.

-

The mixture is heated under reflux for several hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield pure this compound.

-

Alternative Route: Hydrolysis of 3,6-dichloro-4-methylpyridazine

A general method for the synthesis of pyridazin-3(2H)-ones involves the hydrolysis of the corresponding 3,6-dichloropyridazines in glacial acetic acid.[2] This suggests a viable alternative pathway to the target molecule.

References

Spectroscopic Profile of 6-Chloro-4-methylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 6-Chloro-4-methylpyridazin-3(2H)-one. While a complete set of publicly available experimental spectra for this specific molecule is not readily found in the surveyed scientific literature, this document compiles predicted data based on its chemical structure and by referencing spectroscopically characterized related compounds. Additionally, it outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for pyridazinone derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ | The methyl group at the C4 position is expected to appear as a singlet in this region. For similar 6-methyl-pyridazin-3(2H)-ones, the methyl protons appear around δ 2.26 ppm.[1] |

| ~7.0 - 7.3 | Singlet | 1H | C5-H (vinyl proton) | The proton on the C5 carbon of the pyridazinone ring is expected to be a singlet due to the absence of adjacent protons. |

| ~12.0 - 13.0 | Broad Singlet | 1H | N2-H (amide proton) | The amide proton is expected to be a broad singlet at a downfield chemical shift, which is typical for such functional groups. This peak may be exchangeable with D₂O.[2] |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~15 - 20 | -CH₃ | The carbon of the methyl group is expected in the aliphatic region. |

| ~125 - 130 | C5 | The vinyl carbon C5 is expected in this range. |

| ~140 - 145 | C4 | The C4 carbon, being attached to the methyl group and part of the double bond, would be further downfield. |

| ~148 - 152 | C6 | The C6 carbon, bonded to chlorine, is expected to be significantly deshielded. |

| ~160 - 165 | C3 (C=O) | The carbonyl carbon of the pyridazinone ring typically appears in this downfield region. In related pyridazinone derivatives, the carbonyl carbon signal is observed around this range. For instance, in one study, the C=O group in a pyridazin-3(2H)-one derivative was reported at 161.09 ppm.[3] |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |

| ~3200 - 3000 | N-H stretch | A broad absorption band is expected for the N-H stretching vibration of the amide group.[3] |

| ~3000 - 2850 | C-H stretch (sp³ and sp²) | Absorption bands for the stretching vibrations of the methyl and vinyl C-H bonds. |

| ~1680 - 1640 | C=O stretch (amide) | A strong absorption band is characteristic of the carbonyl group in a cyclic amide (lactam). The C=O stretch in pyridazinone rings has been reported in the range of 1634-1684 cm⁻¹.[4] |

| ~1600 - 1550 | C=N and C=C stretches | Stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridazinone ring are expected in this region.[3] |

| ~800 - 700 | C-Cl stretch | The carbon-chlorine stretching vibration is expected in the fingerprint region. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Ion Assignment | Notes |

| 144.01 | [M]⁺ (Molecular Ion, ³⁵Cl isotope) | The molecular ion peak corresponding to the molecular weight of the compound with the ³⁵Cl isotope. The molecular weight of C₅H₅ClN₂O is 144.56.[5] |

| 146.01 | [M+2]⁺ (Molecular Ion, ³⁷Cl isotope) | A characteristic peak for a chlorine-containing compound, with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. The mass spectrum of the related compound 3,6-dichloro-4-methylpyridazine shows this isotopic pattern.[6] |

| Expected Fragments | [M-Cl]⁺, [M-CO]⁺, [M-CH₃]⁺, and other fragments | Common fragmentation patterns would involve the loss of the chlorine atom, the carbonyl group, or the methyl group. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of pyridazinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument.[1][3]

-

¹H NMR Acquisition:

-

Record the spectrum at room temperature.

-

Set the spectral width to approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

¹³C NMR Acquisition:

-

Record the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[7]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1][3]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL.[8]

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3][8]

-

Data Acquisition:

-

Introduce the sample into the ionization source.

-

For ESI, the sample solution is typically infused directly or introduced via liquid chromatography (LC).

-

For EI, the sample is often introduced via a direct insertion probe or gas chromatography (GC).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to include the expected molecular ion.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General Workflow for Spectroscopic Analysis of a Compound.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - High purity | EN [georganics.sk]

- 6. Pyridazine, 3,6-dichloro-4-methyl- [webbook.nist.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Solubility Profile of 6-Chloro-4-methylpyridazin-3(2H)-one and Related Pyridazinone Derivatives in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 6-Chloro-4-methylpyridazin-3(2H)-one and structurally related pyridazinone derivatives in various organic solvents. Due to the limited availability of quantitative solubility data for this compound, this document leverages comprehensive studies on analogous compounds, particularly 6-phenylpyridazin-3(2H)-one, to provide a predictive framework and detailed experimental methodologies relevant to researchers in drug development and chemical synthesis.

Executive Summary

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates like this compound is fundamental for process development, formulation, and ensuring bioavailability. This guide synthesizes available qualitative information and presents detailed quantitative data from closely related pyridazinone analogs to inform solvent selection for synthesis, purification, and formulation. The provided experimental protocols and logical workflows are intended to serve as a practical resource for laboratory applications.

Solubility Data of Pyridazinone Derivatives

Table 1: Mole Fraction Solubility (x_e × 10^4) of 6-phenylpyridazin-3(2H)-one in Various Organic Solvents at Different Temperatures (K) [1]

| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |

| Water | 0.0582 | 0.0691 | 0.0837 | 0.100 | 0.126 |

| Ethanol | 1.85 | 2.21 | 2.62 | 3.10 | 3.66 |

| Isopropanol | 1.09 | 1.30 | 1.54 | 1.82 | 2.14 |

| 1-Butanol | 1.39 | 1.66 | 1.97 | 2.33 | 2.74 |

| Ethyl Acetate | 2.15 | 2.55 | 3.01 | 3.54 | 4.15 |

| Dimethyl Sulfoxide (DMSO) | 4030 | 4190 | 4350 | 4510 | 4670 |

Data extracted from studies on 6-phenylpyridazin-3(2H)-one and presented as a reference for the solubility behavior of pyridazinone derivatives.[1][2]

Qualitative solubility information for the related compound, 6-Chloro-4-methylpyridazin-3-amine, indicates low solubility in water but good solubility in alcohols and ethers.[3] Synthesis and purification procedures for similar pyridazinone derivatives often employ solvents such as toluene for crystallization and mixtures of dichloromethane and methanol for chromatographic purification, suggesting solubility in these media.

Experimental Protocols

The following is a detailed methodology for determining the solubility of pyridazinone derivatives, adapted from studies on 6-phenylpyridazin-3(2H)-one.[1][2]

Isothermal Shake-Flask Solubility Determination

This method is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment:

-

This compound (or other pyridazinone derivative)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Thermostatically controlled water bath shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of the solid solute to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled water bath shaker set to the desired temperature (e.g., 298.2 K). Shake the vials for a predetermined time (e.g., 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Dilution and Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the solute.

-

Solubility Calculation: Calculate the mole fraction solubility (x_e) using the determined concentration and the molar masses of the solute and solvent.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and a conceptual representation of factors influencing solubility.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Caption: Key Factors Influencing the Solubility of a Compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound by presenting data and methodologies from structurally analogous pyridazinone derivatives. The provided quantitative data for 6-phenylpyridazin-3(2H)-one serves as a valuable predictive tool for solvent screening. The detailed experimental protocol for solubility determination offers a practical resource for researchers to generate specific data for their systems. The illustrative diagrams of the experimental workflow and influencing factors aim to enhance the practical application of this information in a laboratory setting. Further experimental investigation is recommended to establish the precise solubility profile of this compound in a range of pharmaceutically and synthetically relevant organic solvents.

References

A Technical Guide to the Biological Activity Screening of Novel Pyridazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and cardiotonic agents, among others.[1][2][3][4][5] The versatility and synthetic accessibility of the pyridazinone ring make it an attractive starting point for the design and development of novel therapeutic agents.[6]

This guide provides an in-depth overview of the core experimental protocols and data interpretation methods used in the biological screening of new pyridazinone derivatives. It is designed to serve as a technical resource for researchers engaged in the discovery and preclinical evaluation of these promising compounds.

Anticancer Activity Screening

A significant area of investigation for pyridazinone derivatives is their potential as anticancer agents.[1][7] Screening typically begins with in vitro assays to determine a compound's cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.[8][9]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of living cells, which reflects the extent of cytotoxicity induced by a test compound.

Methodology:

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9][11]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

Cells are seeded into 96-well microtiter plates at a density of 5,000–10,000 cells per well and allowed to adhere overnight.[10][11]

-

-

Compound Treatment:

-

The pyridazinone derivatives are dissolved in a suitable solvent, typically DMSO.

-

Cells are treated with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration, usually 48 to 72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[11]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.[11]

-

Data Presentation: In Vitro Cytotoxicity

Quantitative results from cytotoxicity screenings are typically summarized in a tabular format for clear comparison of compound potency across different cell lines.

| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| PDZ-01 | HCT116 | Colon Carcinoma | 15.8 ± 1.2 |

| A549/ATCC | Lung Carcinoma | 22.5 ± 2.1 | |

| MCF-7 | Breast Adenocarcinoma | 11.3 ± 0.9 | |

| PDZ-02 | HCT116 | Colon Carcinoma | > 100 |

| A549/ATCC | Lung Carcinoma | 85.4 ± 6.7 | |

| MCF-7 | Breast Adenocarcinoma | 92.1 ± 7.5 | |

| Doxorubicin | HCT116 | Colon Carcinoma | 0.9 ± 0.1 |

| (Control) | A549/ATCC | Lung Carcinoma | 1.1 ± 0.2 |

| MCF-7 | Breast Adenocarcinoma | 0.7 ± 0.08 |

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. benchchem.com [benchchem.com]

Initial In Vitro Evaluation of 6-Chloro-4-methylpyridazin-3(2H)-one Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro evaluation of the cytotoxic potential of the novel compound 6-Chloro-4-methylpyridazin-3(2H)-one. Due to the limited publicly available cytotoxicity data for this specific compound, this guide presents a framework for its evaluation, including detailed experimental protocols and hypothetical data based on related pyridazinone derivatives.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Several analogues have been investigated for their potential as anti-cancer agents, demonstrating the importance of evaluating the cytotoxicity of novel pyridazinone compounds like this compound.[3][4] In vitro cytotoxicity assays are fundamental in the early stages of drug discovery to screen for potential therapeutic agents and to assess their safety profiles.[5][6] These assays provide crucial data on a compound's concentration-dependent effects on cell viability and can offer insights into the mechanisms of cell death.[7]

This guide outlines the standard methodologies for an initial cytotoxicity screening of this compound, focusing on cell viability, membrane integrity, and apoptosis induction.

Data Presentation: Hypothetical Cytotoxicity Data

The following tables present hypothetical quantitative data for the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. This data is intended to be illustrative of the expected outcomes from the described experimental protocols.

Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) after 48-hour exposure

| Cell Line | Description | This compound (Hypothetical IC50) | Doxorubicin (Positive Control) |

| MCF-7 | Human Breast Adenocarcinoma | 35.2 ± 3.1 | 1.5 ± 0.2 |

| A549 | Human Lung Carcinoma | 42.8 ± 4.5 | 2.1 ± 0.3 |

| HeLa | Human Cervical Cancer | 28.5 ± 2.9 | 1.2 ± 0.1 |

| HepG2 | Human Hepatocellular Carcinoma | 55.1 ± 5.8 | 3.5 ± 0.4 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Cell Membrane Integrity (LDH Release Assay) - % Cytotoxicity at 50 µM after 24-hour exposure

| Cell Line | This compound (Hypothetical % Cytotoxicity) | Triton X-100 (Positive Control) |

| MCF-7 | 45.3 ± 4.2% | 100% |

| A549 | 38.6 ± 3.9% | 100% |

| HeLa | 52.1 ± 5.0% | 100% |

| HepG2 | 31.7 ± 3.5% | 100% |

Data are represented as mean ± standard deviation from three independent experiments.

Table 3: Apoptosis Induction (Annexin V/PI Staining) - % Apoptotic Cells at 40 µM after 24-hour exposure

| Cell Line | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis/Necrosis (Annexin V+/PI+) |

| HeLa | 25.8 ± 2.7% | 15.2 ± 1.8% |

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the in vitro cytotoxicity of this compound.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

-

96-well plates

-

This compound stock solution (e.g., in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and no-treatment control wells.[8]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium, indicating a loss of cell membrane integrity.[7]

Materials:

-

96-well plates

-

This compound stock solution

-

Complete cell culture medium

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol.[7] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[7]

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.[10] Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[7]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[10]

-

Incubation and Measurement: Incubate the plate as per the kit's protocol and measure the absorbance at the recommended wavelength.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

-

6-well plates

-

This compound stock solution

-

Complete cell culture medium

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.[7]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[7]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the kit's protocol.[7]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Potential Signaling Pathway: Intrinsic Apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

Logical Relationship of the Study Design

Caption: Logical flow of the in vitro cytotoxicity study design.

References

- 1. scispace.com [scispace.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarena.com [scholarena.com]

- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kosheeka.com [kosheeka.com]

- 6. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthetic Routes for 6-Chloro-4-methylpyridazin-3(2H)-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic routes outlined are based on established chemical transformations, offering reliable methods for the preparation of this key intermediate.

Introduction

This compound is a substituted pyridazinone derivative. The pyridazinone scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The presence of a chlorine atom provides a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties, impacting its biological target interactions. This document details a primary synthetic pathway for the preparation of this compound, starting from readily available precursors.

Primary Synthetic Pathway: Two-Step Synthesis from Citraconic Anhydride

A common and efficient route to this compound involves a two-step sequence starting from citraconic anhydride (2-methylmaleic anhydride). This pathway leverages the classic formation of the pyridazinone ring through condensation with hydrazine, followed by a selective chlorination step.

Experimental Protocols

Step 1: Synthesis of 4-Methylmaleic Hydrazide (4-Methyl-1,2-dihydropyridazine-3,6-dione)

This procedure outlines the formation of the pyridazinone ring through the condensation of citraconic anhydride with hydrazine hydrate.

Materials:

-

Citraconic anhydride

-

Hydrazine hydrate (80% solution in water)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

In a round-bottom flask, dissolve citraconic anhydride (1.0 eq) in glacial acetic acid.

-

To this solution, add hydrazine hydrate (1.0-1.2 eq) dropwise with stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation.

-

Pour the mixture into cold water to precipitate the product completely.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain 4-methylmaleic hydrazide.

Table 1: Summary of Reaction Parameters and Expected Outcome for Step 1

| Parameter | Value |

| Reactants | Citraconic anhydride, Hydrazine hydrate |

| Solvent | Glacial acetic acid |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Product | 4-Methylmaleic Hydrazide |

| Expected Yield | 75-85% |

| Appearance | White to off-white solid |

Step 2: Synthesis of this compound

This protocol describes the selective chlorination of 4-methylmaleic hydrazide using phosphorus oxychloride.

Materials:

-

4-Methylmaleic hydrazide

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a three-necked round-bottom flask under a nitrogen atmosphere, suspend 4-methylmaleic hydrazide (1.0 eq) in toluene.

-

Carefully add phosphorus oxychloride (2.0-3.0 eq) dropwise to the suspension at room temperature with vigorous stirring.

-

After the addition, heat the reaction mixture to 80-100 °C and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring to quench the excess POCl₃.

-

Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford pure this compound.

Table 2: Summary of Reaction Parameters and Expected Outcome for Step 2

| Parameter | Value |

| Reactant | 4-Methylmaleic Hydrazide |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Solvent | Toluene |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 4-6 hours |

| Product | This compound |

| Expected Yield | 60-70% |

| Appearance | White to pale yellow solid |

Data Presentation

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 155-158 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.85 (s, 1H), 2.25 (s, 3H), 11.5-12.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.5, 145.2, 135.8, 128.1, 18.9 |

| Mass Spectrum (EI) | m/z 144 (M⁺), 146 (M+2)⁺ |

Logical Workflow for Synthesis and Purification

Safety Precautions

-

Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out under anhydrous conditions in a fume hood. Wear acid-resistant gloves, a lab coat, and full-face protection.

-

Glacial acetic acid is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

The quenching of POCl₃ is a highly exothermic process. Perform this step slowly and with efficient cooling.

This document provides a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before handling any chemicals.

experimental protocol for the synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 6-Chloro-4-methylpyridazin-3(2H)-one, a valuable intermediate in the development of novel pharmaceutical agents. The outlined three-step synthesis is robust and scalable, commencing with the cyclization of a γ-ketoester, followed by aromatization, and culminating in a regioselective chlorination.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | Cyclization | Ethyl 3-methyl-4-oxopentanoate | Hydrazine hydrate | Ethanol | 4 h | Reflux | ~85 |

| 2 | Aromatization | 4-Methyl-4,5-dihydropyridazin-3(2H)-one | Bromine | Glacial Acetic Acid | 2 h | 100 °C | ~70 |

| 3 | Chlorination | 4-Methylpyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | N/A (POCl₃ as solvent) | 3 h | 100 °C | ~90 |

Experimental Protocols

Step 1: Synthesis of 4-Methyl-4,5-dihydropyridazin-3(2H)-one

-

To a solution of ethyl 3-methyl-4-oxopentanoate (1.0 eq) in ethanol (10 mL per gram of ester), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting residue, add water and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-methyl-4,5-dihydropyridazin-3(2H)-one as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 4-Methylpyridazin-3(2H)-one (Aromatization)

-

Dissolve 4-methyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid (15 mL per gram of starting material).

-

Heat the solution to 60 °C and add a solution of bromine (1.1 eq) in glacial acetic acid dropwise.

-

After the addition is complete, heat the reaction mixture to 100 °C and stir for 2 hours.

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-methylpyridazin-3(2H)-one.

Step 3: Synthesis of this compound (Chlorination)

-

In a fume hood, carefully add 4-methylpyridazin-3(2H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, approximately 5-10 eq), which serves as both the reagent and the solvent.[1]

-

Heat the reaction mixture to 100 °C and stir for 3 hours.[2] The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Mandatory Visualization

References

Application Notes and Protocols for 6-Chloro-4-methylpyridazin-3(2H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methylpyridazin-3(2H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chlorine atom at the 6-position and a modifiable pyridazinone core, makes it an excellent starting material for the synthesis of a diverse range of more complex molecules. The pyridazinone scaffold is a recognized privileged structure, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular properties.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate. The primary applications covered are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various functionalities at the 6-position.

Key Synthetic Applications

The reactivity of the C6-chloro substituent allows for two main classes of transformations, enabling the construction of diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazinone ring facilitates the displacement of the chlorine atom by a variety of nucleophiles. This reaction is a straightforward and efficient method for introducing nitrogen, oxygen, and sulfur-based substituents.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. This reaction enables the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the pyridazinone core, providing access to biaryl structures often found in bioactive molecules.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for structurally similar chloropyridazines. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes the reaction of this compound with a primary or secondary amine.

Reaction Scheme:

Caption: General workflow for nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 - 2.0 eq)

-

Anhydrous base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., Ethanol, DMF, Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound, the desired amine, and the base.

-

Add the anhydrous solvent under an inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a small amount of cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

| Nucleophile (Amine) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | EtOH | K₂CO₃ | 80 | 6 | 85-95 |

| Piperidine | DMF | Et₃N | 100 | 8 | 80-90 |

| Aniline | Dioxane | K₂CO₃ | 110 | 12 | 75-85 |

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Aqueous base (e.g., 2M Na₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol, Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst.

-

Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the aqueous base solution and heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 70-85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 100 | 10 | 75-90 |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 65-80 |

Application in the Synthesis of Bioactive Molecules: Formyl Peptide Receptor (FPR) Agonists

Derivatives of 6-substituted-4-methylpyridazin-3(2H)-one have been investigated as agonists of Formyl Peptide Receptors (FPRs). FPRs are a class of G protein-coupled receptors (GPCRs) involved in the innate immune response and inflammation.[1][2] Agonism of these receptors can modulate inflammatory pathways, making them attractive targets for the development of new therapeutics.

The synthesis of these agonists often involves the functionalization of the this compound core, followed by modification at the N2 position of the pyridazinone ring.

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

Activation of FPR1 by an agonist leads to the dissociation of the heterotrimeric G protein into Gα and Gβγ subunits. These subunits then initiate downstream signaling cascades, including the activation of phospholipase C (PLC), which ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). This cascade is crucial for various cellular responses, such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).

Caption: Simplified FPR1 signaling pathway.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of functionalized pyridazinone derivatives. The protocols for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provided herein offer robust starting points for the development of novel compounds, including those with potential therapeutic applications such as FPR agonists. The versatility of this scaffold ensures its continued importance in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols for the Derivatization of 6-Chloro-4-methylpyridazin-3(2H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 6-Chloro-4-methylpyridazin-3(2H)-one, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyridazinone core is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] The presence of a reactive chlorine atom at the 6-position of this compound allows for a variety of chemical transformations, making it an attractive starting material for the generation of diverse compound libraries for drug discovery programs.

Overview of Derivatization Strategies

The primary routes for the derivatization of this compound involve nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the C6-position. These transformations enable the introduction of a wide array of functional groups and structural motifs, facilitating the exploration of structure-activity relationships (SAR).

Experimental Protocols

The following protocols are generalized procedures based on established methods for structurally similar chloropyridazinones. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of the chlorine atom with a primary or secondary amine to yield 6-amino-4-methylpyridazin-3(2H)-one derivatives.

Workflow:

Methodology:

-

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, dioxane, or DMF; 5-10 mL) in a round-bottom flask, add the desired amine (1.2-2.0 mmol).

-

For less reactive amines, a base such as triethylamine or diisopropylethylamine (2.0 mmol) may be added.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel under microwave irradiation to reduce reaction times.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 6-amino-4-methylpyridazin-3(2H)-one derivative.

-

The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 6-Hydrazinyl-4-methylpyridazin-3(2H)-one

This protocol details the reaction with hydrazine hydrate to yield the corresponding 6-hydrazinyl derivative, a key intermediate for the synthesis of fused heterocyclic systems.

Methodology:

-

In a round-bottom flask, a mixture of this compound (1.0 mmol) and hydrazine hydrate (5.0-10.0 mmol) in a suitable solvent such as ethanol or dioxane (10 mL) is prepared.

-

The reaction mixture is heated to reflux for 2-6 hours, with the progress of the reaction monitored by TLC.

-

After completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The solid is washed with a small amount of cold water or ethanol and dried to yield the 6-hydrazinyl-4-methylpyridazin-3(2H)-one.

-

Further purification can be achieved by recrystallization if necessary. The structure should be confirmed by spectroscopic analysis.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a carbon-carbon bond between the C6-position of the pyridazinone and an aryl or heteroaryl group using a Suzuki-Miyaura cross-coupling reaction.[3]

Workflow:

Methodology:

-

To a reaction vessel, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

A degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1) or toluene, is added.

-

The reaction mixture is heated to 80-120 °C and stirred until TLC or LC-MS analysis indicates the consumption of the starting material. Microwave-assisted heating can also be employed to accelerate the reaction.[3]

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 6-aryl/heteroaryl-4-methylpyridazin-3(2H)-one.

-

Characterization of the final compound should be performed using spectroscopic techniques.

Quantitative Data Summary

While specific data for the derivatization of this compound is limited in the readily available literature, the following table presents data for closely related pyridazinone derivatives to provide an indication of potential biological activity.

Table 1: Cytotoxic Activity of 6-Chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazine Derivatives [4]

| Compound | R | IC₅₀ (µM) vs. SB-ALL | IC₅₀ (µM) vs. NALM-6 |

| 4f | 4-Fluorophenyl | 1.64 | 1.14 |

| 4j | 4-Bromophenyl | 5.66 | 3.70 |

| 4q | 2-Naphthyl | 1.84 | 1.23 |

| Doxorubicin | - | 0.167 | - |

Note: The core structure in this study is a 6-chloropyridazine, not a pyridazinone. However, the derivatization at the 3-position via a hydrazone linkage provides a relevant example of functionalization.

Signaling Pathways and Biological Targets

Pyridazinone derivatives have been reported to modulate various biological pathways implicated in a range of diseases. For instance, certain derivatives have shown potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of pyridazinone derivatives with significant potential in medicinal chemistry. The protocols provided herein for nucleophilic substitution and Suzuki-Miyaura cross-coupling offer robust methods for the functionalization of this scaffold. The exploration of derivatives of this compound may lead to the discovery of novel therapeutic agents for various diseases. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Pyridazinone-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of pyridazinone-based inhibitors, a versatile class of compounds with a wide range of therapeutic applications. The pyridazinone scaffold is a key pharmacophore in medicinal chemistry, demonstrating potential in treating cardiovascular diseases, inflammation, cancer, and neurodegenerative disorders.[1][2] This document details the synthesis, biological evaluation, and mechanism of action of these inhibitors, supported by experimental protocols and data presentation.

Overview of Pyridazinone-Based Inhibitors

Pyridazinone derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][3] This structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties to target a variety of biological molecules with high affinity and selectivity.[1] Documented activities of pyridazinone-based compounds include analgesic, anti-inflammatory, antihypertensive, cardiotonic, antiplatelet, and antitumor effects.[2][3]

General Workflow for Inhibitor Development

The development of novel pyridazinone-based inhibitors typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for the development of pyridazinone-based inhibitors.

Application Example 1: Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases

Inhibition of MAO-B is a key therapeutic strategy for managing neurodegenerative disorders like Parkinson's disease by increasing dopamine levels in the brain.[4]

Signaling Pathway

Caption: Inhibition of MAO-B by pyridazinone derivatives blocks dopamine metabolism.[4]

Quantitative Data: In Vitro MAO-B Inhibition

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B vs. MAO-A | Reference |

| TR16 | MAO-B | 0.17 | 0.149 ± 0.016 | > 235.29 | [3] |

| TR2 | MAO-B | 0.27 | 0.230 ± 0.004 | 84.96 | [3] |

| T3 | hMAO-B | - | - | Potent and Competitive | [4] |

| T6 | hMAO-B | - | - | Potent and Competitive | [4] |

Experimental Protocol: MAO-B Inhibition Assay

This protocol is based on methods described for the evaluation of novel MAO inhibitors.[3]

Objective: To determine the in vitro inhibitory activity of pyridazinone derivatives against human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (standard)

-

Pyridazinone test compounds

-

Potassium phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add potassium phosphate buffer, the test compound at various concentrations, and the MAO-B enzyme solution.

-

Incubate the mixture for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding a suitable stop solution (e.g., NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Application Example 2: Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation

Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[5]

Signaling Pathway

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

Application Note: 6-Chloro-4-methylpyridazin-3(2H)-one as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-4-methylpyridazin-3(2H)-one is a highly functionalized heterocyclic compound that serves as a valuable building block in synthetic organic and medicinal chemistry.[1][2] Its structure incorporates several reactive sites: an electrophilic carbon atom at the C6 position susceptible to nucleophilic substitution, a reactive N-H group, and a carbonyl function, making it an ideal precursor for constructing more complex molecular architectures. Fused heterocyclic systems derived from this pyridazinone core are of significant interest as they are integral to various pharmacologically active agents, exhibiting antimicrobial, anticancer, and kinase inhibitory properties.[3][4][5] This document provides detailed protocols and data for the synthesis of two important classes of fused heterocycles—[3][6][7]triazolo[4,3-b]pyridazines and pyridazino[4,5-b]indoles—using this compound as the key starting material.

Application 1: Synthesis of 6-Chloro-3-substituted-[3][6][7]triazolo[4,3-b]pyridazines

The synthesis of the[3][6][7]triazolo[4,3-b]pyridazine system is a prime example of leveraging the reactivity of the 6-chloro-pyridazinone core. This scaffold is a key component in compounds evaluated for their cytotoxic activity against cancer cell lines.[5] The synthetic strategy involves an initial nucleophilic substitution of the C6-chloro group with hydrazine, followed by condensation with various aldehydes to form hydrazone intermediates. These hydrazones then undergo intramolecular oxidative cyclization to yield the target fused triazole system.[5]

Logical Workflow for Synthesis of[3][6][7]triazolo[4,3-b]pyridazines

Caption: Synthetic pathway from this compound to the fused triazole system.

Experimental Protocols

Step 1: Synthesis of 6-Hydrazinyl-4-methylpyridazin-3(2H)-one

-

To a solution of this compound (10 mmol) in ethanol (50 mL), add hydrazine hydrate (80%, 30 mmol).

-

Reflux the reaction mixture for 6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazinyl intermediate.

Step 2: Synthesis of 6-Chloropyridazin-3-yl Hydrazone Intermediates (General Procedure)

-

In a round-bottom flask, dissolve 6-hydrazinyl-4-methylpyridazin-3(2H)-one (5 mmol) in absolute ethanol (30 mL).

-

Add the desired aromatic aldehyde (5 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath. The solid product that precipitates is collected by filtration, washed with diethyl ether, and recrystallized from ethanol to afford the pure hydrazone.

Step 3: Intramolecular Oxidative Cyclization to form[3][6][7]triazolo[4,3-b]pyridazines (General Procedure) [5]

-

To a stirred solution of the appropriate 6-chloropyridazin-3-yl hydrazone (1 mmol) in dichloromethane (20 mL), add iodobenzene diacetate (IDB) (1.1 mmol).

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

After completion of the reaction (TLC monitoring), wash the mixture with a 5% aqueous sodium thiosulfate solution (2 x 15 mL) followed by water (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the final 6-chloro-3-substituted-[3][6][7]triazolo[4,3-b]pyridazine.

Data Presentation: Yields and Cytotoxic Activity

The following table summarizes the yields for the synthesis of representative hydrazone precursors and their corresponding fused triazoles, along with their cytotoxic activities against two Acute Lymphoblastic Leukemia (ALL) cell lines.[5]

| Compound | Ar-Group (in Hydrazone) | Hydrazone Yield (%) | Triazole Yield (%) | IC₅₀ (NALM-6) µM[5] | IC₅₀ (SB-ALL) µM[5] |

| 4f | 4-Fluorophenyl | 88 | 85 | 3.70 | 5.66 |

| 4j | 4-Nitrophenyl | 92 | 90 | 1.14 | 1.64 |

| 4q | 2-Naphthyl | 85 | 83 | 1.70 | 2.52 |

| Doxorubicin | - | - | - | - | 0.167 |

Application 2: Synthesis of Pyridazino[4,5-b]indoles

The pyridazino[4,5-b]indole core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as kinase inhibitors and antimicrobial agents.[3][4] The synthesis typically proceeds via a Fischer indole synthesis-like pathway or by constructing the pyridazinone ring onto an existing indole precursor. A plausible route starting from this compound involves its reaction with a suitably substituted phenylhydrazine to form a hydrazone, which then undergoes acid-catalyzed cyclization.

Logical Workflow for Synthesis of Pyridazino[4,5-b]indoles

Caption: General synthetic scheme for the formation of pyridazino[4,5-b]indoles.

Experimental Protocol

Step 1: Synthesis of Pyridazinyl Aryl Hydrazone

-

A mixture of this compound (10 mmol) and an appropriately substituted phenylhydrazine (11 mmol) in absolute ethanol (40 mL) is heated under reflux for 5 hours.

-

The reaction is monitored by TLC. After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude residue is triturated with diethyl ether, and the resulting solid is filtered and washed to yield the hydrazone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to Pyridazino[4,5-b]indole [3]

-

The hydrazone intermediate (5 mmol) is added portion-wise to pre-heated polyphosphoric acid (PPA, 20 g) at 100-120 °C with vigorous stirring.

-

The reaction mixture is maintained at this temperature for 2-3 hours.

-

After cooling to room temperature, the mixture is poured into a beaker of crushed ice (200 g).

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give the pure pyridazino[4,5-b]indole derivative.

Data Presentation: Representative Yields

The table below presents typical yields for the cyclization step to form various substituted 5H-pyridazino[4,5-b]indoles, demonstrating the versatility of this reaction.

| Entry | Phenylhydrazine Substituent | Cyclization Conditions | Yield (%) | Reference |

| 1 | Unsubstituted | Glacial Acetic Acid, Reflux | 79 | [3] |

| 2 | 4-Methylphenyl | Glacial Acetic Acid, Reflux | 75 | [3] |

| 3 | 4-Chlorophenyl | Glacial Acetic Acid, Reflux | 81 | [3] |

| 4 | 4-Methoxyphenyl | Glacial Acetic Acid, Reflux | 72 | [3] |

This compound is a robust and versatile starting material for the synthesis of medicinally relevant fused heterocyclic systems. The protocols outlined herein for the preparation of[3][6][7]triazolo[4,3-b]pyridazines and pyridazino[4,5-b]indoles highlight its utility. The reactivity of the C-Cl bond allows for straightforward introduction of nucleophiles, enabling subsequent cyclization reactions to build complex polycyclic structures of significant interest to the pharmaceutical and agrochemical industries.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Nucleophilic Substitution Reactions on Chloropyridazinones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on chloropyridazinones. This class of reactions is fundamental for the synthesis of a diverse range of substituted pyridazinone derivatives, which are key scaffolds in medicinal chemistry due to their wide spectrum of biological activities.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in drug discovery and development. They are known to exhibit a variety of pharmacological properties, including cardiovascular, anti-inflammatory, analgesic, and anticancer activities. The functionalization of the pyridazinone core is crucial for modulating these biological effects.

Nucleophilic aromatic substitution (SNAr) on chloropyridazinones is a powerful and versatile synthetic strategy for introducing a wide array of functional groups. The electron-deficient nature of the pyridazine ring, further activated by the chloro substituent, facilitates the attack of various nucleophiles, leading to the displacement of the chloride ion. This allows for the systematic modification of the pyridazinone scaffold and the generation of libraries of compounds for biological screening.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The accepted mechanism for the nucleophilic substitution on chloropyridazinones is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridazinone ring is restored, yielding the substituted product. The electron-withdrawing nature of the pyridazinone ring is crucial for stabilizing the anionic intermediate, thus facilitating the reaction.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow

A typical experimental workflow for the nucleophilic substitution on chloropyridazinones is outlined below. The specific conditions, such as solvent, base, temperature, and reaction time, will vary depending on the nucleophile and the specific chloropyridazinone substrate.

Caption: General experimental workflow for nucleophilic substitution.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the nucleophilic substitution of chloropyridazinones with various nucleophiles as reported in the literature.

Table 1: Reaction with Nitrogen Nucleophiles (Amines and Hydrazines)